

# Meta-analysis of Lipo-ecraprost Clinical Trials for Critical Limb Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ecraprost |           |
| Cat. No.:            | B1671092  | Get Quote |

A comparative analysis of lipo-**ecraprost** versus placebo in the treatment of critical limb ischemia (CLI), drawing upon the available data from a pivotal, albeit terminated, Phase 3 clinical trial. This guide provides researchers, scientists, and drug development professionals with a concise summary of the clinical findings, experimental protocols, and the underlying signaling pathway of this prostaglandin E1 analog.

## **Comparative Clinical Outcomes**

The primary endpoint of the pivotal clinical trial was a composite of death or amputation above the ankle at 180 days (6 months). The following table summarizes the key outcomes for the intention-to-treat population who received at least one dose of the study medication.

| Outcome Measure | Lipo-ecraprost (n=179) | Placebo (n=177) |
|-----------------|------------------------|-----------------|
| Amputations     | 29                     | 23              |
| Deaths          | 18                     | 10              |

These results indicate that intensive treatment with lipo-**ecraprost** did not lead to a reduction in the 6-month amputation or death rate in patients with critical limb ischemia who were not candidates for revascularization[1][2].

## **Experimental Protocols**



The clinical trial (NCT00059644) was designed to assess the efficacy and safety of lipoecraprost in patients with CLI. Below are the key aspects of the study's methodology.

Study Design: A randomized, multicenter, double-blind, placebo-controlled, parallel-assignment study[3].

Participants: The study planned to enroll 560 participants with critical leg ischemia, a severe form of peripheral arterial disease[3]. Patients meeting the clinical and hemodynamic criteria for CLI and who had no revascularization options were included[1].

#### Intervention:

- Lipo-ecraprost Group: Received 60 μg of lipo-ecraprost.
- Placebo Group: Received a placebo.

The study drug was administered intravenously five days a week for a total of eight weeks.

Primary Outcome Measures: The primary endpoint was the composite rate of death or amputation at or above the ankle at 180 days (6 months).

Secondary Outcome Measures: Secondary endpoints included a reduction in major amputation rate only, a decrease in critical cardiovascular events, improvement in complete ulcer healing, reduction in pain at rest, and improvements in quality of life and hemodynamic measurements.

# Signaling Pathway of Ecraprost (as a Prostaglandin E1 Analog)

**Ecraprost** is a prodrug of prostaglandin E1 (PGE1). PGE1 exerts its effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. The downstream signaling cascade can vary depending on the specific EP receptor subtype activated. One of the key pathways involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, can influence various cellular processes, including vasodilation and inhibition of platelet aggregation. Another pathway involves the mitogen-activated protein kinase (MAPK) signaling cascade.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Parenteral therapy with lipo-ecraprost, a lipid-based formulation of a PGE1 analog, does not alter six-month outcomes in patients with critical leg ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Meta-analysis of Lipo-ecraprost Clinical Trials for Critical Limb Ischemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671092#meta-analysis-of-clinical-trials-involving-ecraprost]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com